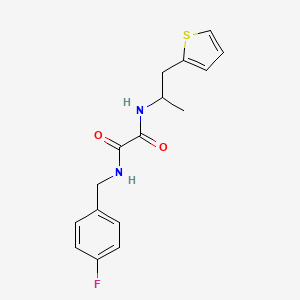
N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Imidazole is another five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties .
Molecular Structure Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
Thiophene and imidazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
As mentioned earlier, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing the imidazole ring, which is structurally similar to the core of N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide, have been reported to exhibit significant antimicrobial properties. These compounds can be synthesized and tested against various bacterial strains to evaluate their efficacy as potential antibiotics .
Antitumor Potential
The structural analogy of the compound to benzimidazole derivatives suggests its potential application in cancer research. Benzimidazole compounds have been evaluated for antitumor potential against different cell lines, such as MCF-7 and CaCo-2, using Fluorouracil as a reference drug. Similar studies could be conducted with N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide to assess its therapeutic efficacy .
Anti-Fibrosis Activity
Pyrimidine derivatives, which share a common heterocyclic structure with the compound , have been studied for their anti-fibrotic activities. Novel compounds have been synthesized and evaluated against immortalized rat hepatic stellate cells, showing promising results. This suggests that N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide could also be explored for its potential to treat fibrotic diseases .
Agricultural Applications
Derivatives of 1,2,4-oxadiazole, which is another heterocyclic compound, have been synthesized and evaluated for their agricultural activities, including nematocidal and anti-fungal activities. Given the structural similarities, N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide could be explored for its use in protecting crops from pests and diseases .
Antiviral Research
Imidazole derivatives have shown antiviral properties, which could be an indication that N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide might also possess antiviral capabilities. This application could be particularly relevant in the development of new treatments for viral infections .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(1-thiophen-2-ylpropan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c1-11(9-14-3-2-8-22-14)19-16(21)15(20)18-10-12-4-6-13(17)7-5-12/h2-8,11H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVNNWJBPCOSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2860502.png)
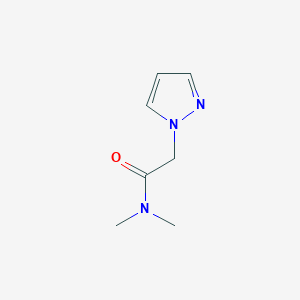
![4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B2860504.png)
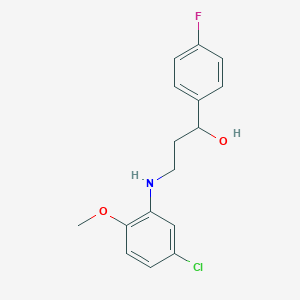

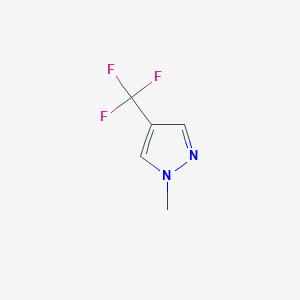
![3-Methyl-6-[4-[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2860513.png)
![2-[(4-fluorophenyl)methyl]-5-methoxy-1H-1,3-benzodiazole hydrochloride](/img/structure/B2860514.png)

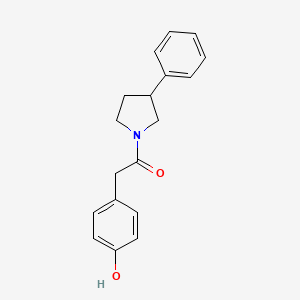
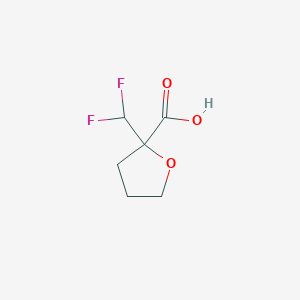
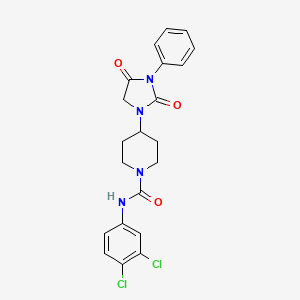
![[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)
![4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2860524.png)